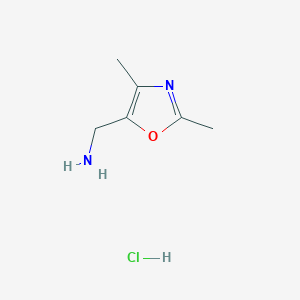![molecular formula C40H48Cl4N6O2S2 B3034574 1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride CAS No. 1923194-81-3](/img/structure/B3034574.png)
1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
Übersicht
Beschreibung
1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride is a useful research compound. Its molecular formula is C40H48Cl4N6O2S2 and its molecular weight is 850.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbon-14 Labeling of Quetiapine
Researchers have focused on synthesizing carbon-14 labeled analogs of Quetiapine for better understanding its metabolic and pharmacokinetic properties. Saadatjoo et al. (2016) developed a method for the synthesis of a carbon-14 labeled version of Quetiapine, which can be essential for tracing the drug's pathway in biological systems (Saadatjoo et al., 2016).
Structural Analysis and Synthesis
The structural properties and synthesis methods of Quetiapine and its derivatives are a major area of research. Shen et al. (2012) studied the structure of Quetiapine N-oxide–fumaric acid, providing insights into its molecular conformation (Shen et al., 2012). Mahale et al. (2008) reported a green process for the synthesis of this compound, highlighting an environmentally friendly approach (Mahale et al., 2008).
Anticancer Activity
Gudisela et al. (2017) designed and synthesized derivatives of Quetiapine, assessing their anticancer activities against various human cancer cell lines. This research suggests potential therapeutic applications of these derivatives in cancer treatment (Gudisela et al., 2017).
Impurity Identification and Characterization
The identification and characterization of impurities in Quetiapine fumarate during its synthesis are crucial for ensuring drug quality and safety. Bharathi et al. (2008) conducted detailed studies on this aspect (Bharathi et al., 2008).
Green Synthesis Methods
The development of green and efficient synthesis methods for Quetiapine is an area of significant interest. Mahmoodi et al. (2015) described a one-pot synthesis of Quetiapine using environmentally friendly reagents, demonstrating the importance of sustainable practices in pharmaceutical manufacturing (Mahmoodi et al., 2015).
Biological Activities
Apart from its well-known use in psychiatry, the biological activities of Quetiapine and its derivatives have been explored in various contexts. For instance, Tailor et al. (2014) evaluated the antimicrobial properties of certain derivatives, indicating their potential in fighting bacterial infections (Tailor et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary target of this compound is dopamine receptors . Dopamine is a neurotransmitter that plays several important roles in the brain and body. The dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Biochemical Pathways
The compound’s interaction with dopamine receptors suggests it may influence neurotransmission pathways . These pathways are crucial for transmitting signals in the brain. Alterations in these pathways can have significant effects on mood, cognition, and behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxidation or other environmental conditions.
Biochemische Analyse
Biochemical Properties
1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride plays a pivotal role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity. This compound is known to bind with dopamine receptors, influencing neurotransmission and other neurological processes . The nature of these interactions involves binding to receptor sites, altering the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect dopamine receptors, impacting neurotransmission and related cellular activities . Additionally, it can alter the expression of genes involved in cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to dopamine receptors, inhibiting or activating their function . This binding alters the receptor’s conformation, leading to changes in downstream signaling pathways and gene expression. The compound’s interaction with enzymes can result in inhibition or activation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of the compound can affect its efficacy and impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity . Long-term effects on cellular function include alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmission and cellular metabolism without causing significant adverse effects . At higher doses, toxic effects such as cellular damage and altered metabolic processes have been observed. Threshold effects include changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism involves enzymatic reactions that modify its structure, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. The localization can influence the compound’s activity, stability, and interactions with other biomolecules.
Eigenschaften
IUPAC Name |
6-[4-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N6O2S2.4ClH/c1-5-13-35-31(9-1)39(41-33-11-3-7-15-37(33)49-35)45-21-17-43(18-22-45)25-27-47-29-30-48-28-26-44-19-23-46(24-20-44)40-32-10-2-6-14-36(32)50-38-16-8-4-12-34(38)42-40;;;;/h1-16H,17-30H2;4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXLSRBGMPZLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48Cl4N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)



![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)
